Home > Products > Screening Compounds P145667 > [1-(Cyclopropylmethyl)piperidin-3-yl]methanamine
[1-(Cyclopropylmethyl)piperidin-3-yl]methanamine - 875270-02-3

[1-(Cyclopropylmethyl)piperidin-3-yl]methanamine

Catalog Number: EVT-3427910
CAS Number: 875270-02-3
Molecular Formula: C10H20N2
Molecular Weight: 168.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R,2R)-2-[3-(1H-Indol-3-yl)-1-piperidyl]-2-phenyl-acetamides (3R, 2R)-4a, (3R, 2R)-6b, (3R, 2R)-8c

Compound Description: These compounds are diastereomers synthesized as intermediates in the development of new chiral 3-(piperidin-3-yl)-1H-indole derivatives. [] These derivatives are being explored for potential pharmacological activities, although specific applications are not mentioned in the provided abstract.

Relevance: These compounds share the core piperidin-3-yl substructure with [1-(Cyclopropylmethyl)piperidin-3-yl]methanamine. The presence of a substituent at the 3-position of the piperidine ring, in this case, a 1H-indol-3-yl moiety connected via an amide linkage, highlights the structural similarity and potential for modification at this position. []

(3S,2R)-2-[3-(1H-Indol-3-yl)-1-piperidyl]-2-phenyl-acetamides (3S, 2R)-5a, (3S, 2R)-7b, (3S, 2R)-9c

Compound Description: Similar to the previous group, these compounds are diastereomers utilized in the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives. [] Their structural similarity to the (3R, 2R) diastereomers emphasizes the importance of stereochemistry in the development of these potential pharmacological agents.

Relevance: The shared piperidin-3-yl substructure, along with the 1H-indol-3-yl substituent at the 3-position, makes these compounds structurally analogous to [1-(Cyclopropylmethyl)piperidin-3-yl]methanamine. [] The differing stereochemistry between these compounds and the (3R, 2R) diastereomers offers insight into structure-activity relationships within this class of compounds.

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor identified as a potential treatment for cancer. [] It exhibits improved cutaneous safety compared to earlier Akt inhibitors, making it a promising candidate for further development.

Relevance: While the core structure differs from [1-(Cyclopropylmethyl)piperidin-3-yl]methanamine, Hu7691 shares the key piperidin-3-yl moiety. [] This highlights the presence of this substructure in biologically active compounds and its potential as a starting point for drug design in various therapeutic areas.

1-Benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one

Compound Description: This compound, synthesized and characterized for its potential antimicrobial and antiviral properties, showcases a complex structure with various heterocyclic rings. [] Molecular docking studies suggest its potential for biological activity, though further research is needed.

Relevance: Despite significant structural differences from [1-(Cyclopropylmethyl)piperidin-3-yl]methanamine, this compound incorporates a piperidin-1-yl group within its framework. [] This inclusion highlights the presence of the piperidine ring in diverse chemical scaffolds with potential applications in medicinal chemistry.

Overview

[1-(Cyclopropylmethyl)piperidin-3-yl]methanamine is a chemical compound characterized by its unique molecular structure, which includes a piperidine ring and a cyclopropylmethyl group. Its molecular formula is C10H20N2C_{10}H_{20}N_{2}, and it has a molecular weight of 168.28 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, often serving as an intermediate in the development of various pharmaceuticals and biologically active compounds.

Source

The compound is synthesized through various chemical reactions, often utilizing reagents such as sodium hydroxide and solvents like ethanol or methanol. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable compound in both academic and industrial research settings.

Classification

[1-(Cyclopropylmethyl)piperidin-3-yl]methanamine falls under the category of amines, specifically secondary amines due to the presence of two alkyl groups attached to the nitrogen atom. It is also classified within the broader category of piperidine derivatives, which are known for their biological activity and utility in drug development.

Synthesis Analysis

Methods

The synthesis of [1-(Cyclopropylmethyl)piperidin-3-yl]methanamine typically involves reductive amination techniques. This method combines aldehydes or ketones with amines in the presence of reducing agents to form amines.

Technical Details

  1. Reagents Used: Common reagents include sodium hydroxide as a catalyst, ethanol or methanol as solvents, and reducing agents such as lithium aluminum hydride or sodium borohydride for subsequent reactions.
  2. Reaction Conditions: The reactions are often conducted under controlled temperatures to maximize yield and minimize by-products. Continuous flow reactors may be employed in industrial settings to ensure consistency and efficiency in production.
Molecular Structure Analysis

Structure

The compound's structure can be represented as follows:

  • Molecular Formula: C10H20N2C_{10}H_{20}N_{2}
  • Molecular Weight: 168.28 g/mol
  • Structural Features: The compound features a piperidine ring at one end and a cyclopropylmethyl group attached to the nitrogen atom, contributing to its unique chemical properties.

Data

  • InChI Key: A unique identifier that provides information about the compound's structure.
  • SMILES Notation: A representation of the molecular structure that can be used in computational chemistry applications.
Chemical Reactions Analysis

Reactions

[1-(Cyclopropylmethyl)piperidin-3-yl]methanamine can undergo several types of chemical reactions:

  1. Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of ketone derivatives.
  2. Reduction: It can be reduced using lithium aluminum hydride or sodium borohydride, yielding various amine derivatives.
  3. Substitution Reactions: The compound can also participate in substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.

Technical Details

The specific products formed from these reactions depend on the reagents used and the reaction conditions applied. For example, oxidation may yield cyclopropylmethyl ketone derivatives while reduction may produce cyclopropylmethylamine derivatives.

Mechanism of Action

The mechanism of action for [1-(Cyclopropylmethyl)piperidin-3-yl]methanamine involves its interaction with biological targets within cells. It may bind to specific receptors or enzymes, modulating their activity and leading to alterations in cellular functions. The precise molecular targets depend on the context of its application, particularly in drug development where it may influence pathways related to neurotransmission or other physiological processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless liquid or crystalline solid.
  • Solubility: Soluble in polar solvents such as water, ethanol, and methanol due to its amine functional group.

Chemical Properties

  • Stability: Generally stable under standard conditions but may undergo degradation under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the nitrogen atom.
Applications

[1-(Cyclopropylmethyl)piperidin-3-yl]methanamine has several significant applications:

  1. Scientific Research: Used as an intermediate in synthesizing various organic compounds, particularly those with potential biological activity.
  2. Medicinal Chemistry: Investigated for its potential therapeutic effects against certain diseases; it may serve as a lead compound for drug development targeting specific receptors involved in pain modulation or neurological disorders.
  3. Industrial Applications: Employed in developing new materials and chemical processes, including polymers and coatings due to its unique chemical properties.
Introduction to [1-(Cyclopropylmethyl)piperidin-3-yl]methanamine in Modern Medicinal Chemistry

Structural Classification Within Piperidine-Alkylamine Derivatives

[1-(Cyclopropylmethyl)piperidin-3-yl]methanamine belongs to the piperidine-alkylamine class, characterized by a six-membered, saturated nitrogen heterocycle substituted with an aliphatic primary amine. Its molecular formula is C₁₀H₂₀N₂, with a molecular weight of 168.28 g/mol [1]. The structure features two critical pharmacophoric elements:

  • Aminomethyl Group (CH₂NH₂): Positioned at C3 of the piperidine ring, this primary amine provides a hydrogen bond donor/acceptor capable of ionic interactions with biological targets.
  • N-Cyclopropylmethyl Substituent: The cyclopropyl ring fused to the methyl group attached to the piperidine nitrogen introduces significant conformational constraint and steric bulk near the tertiary amine.

The cyclopropylmethyl moiety profoundly influences the molecule’s physicochemical profile. Compared to unsubstituted piperidinylmethanamine or N-methyl analogues, this group enhances lipophilicity (predicted LogP ~0.5-1.0) while maintaining moderate polarity, as evidenced by a polar surface area (PSA) of ~16.5 Ų [5]. The cyclopropane ring’s high bond angle strain contributes to:

  • Metabolic Stability: Resistance to oxidative degradation at the benzylic-like positions adjacent to the cyclopropyl ring.
  • Stereoelectronic Effects: The cyclopropyl group exerts strong electron-donating effects, modulating the basicity of the piperidine nitrogen (predicted pKa ~9-10).
  • 3D Spatial Coverage: The non-planar cyclopropane forces distinct vector orientations of the piperidine ring and its N-alkyl chain, enhancing scaffold rigidity [2] [6].

Table 1: Key Structural and Physicochemical Properties of [1-(Cyclopropylmethyl)piperidin-3-yl]methanamine

PropertyValue/DescriptorSignificance
IUPAC Name[1-(Cyclopropylmethyl)piperidin-3-yl]methanamineStandardized chemical identifier
Molecular FormulaC₁₀H₂₀N₂Elemental composition
Molecular Weight168.28 g/molMass for stoichiometric calculations
SMILESNCC1CN(CC2CC2)CCC1Linear notation of molecular structure
Hydrogen Bond Donors2 (primary NH₂ + piperidine NH⁺)Capacity for H-bond donation to targets
Hydrogen Bond Acceptors3 (piperidine N + NH₂)Capacity for H-bond acceptance
LogP (Predicted)~0.8-1.2Measure of lipophilicity, influences membrane permeability
Polar Surface Area~16.5 ŲIndicator of cell permeability, particularly blood-brain barrier penetration

Biophysically, the molecule exhibits conformational plasticity: The piperidine ring adopts chair and boat conformations, while the cyclopropylmethyl group samples equatorial or axial orientations relative to the piperidine plane. This flexibility allows adaptive binding to diverse protein pockets. The primary amine’s spatial positioning relative to the tertiary amine creates a defined pharmacophore distance (~4.5-6.0 Å between nitrogen atoms), optimal for engaging complementary residues in enzymes or receptors [1] [6]. Liquid-state characterization (common for such amines) aligns with its low melting point and storage at 4°C, as noted in commercial catalog listings [2] [6].

Historical Context of Cyclopropylmethyl-Substituted Piperidines in Drug Discovery

The strategic incorporation of cyclopropylmethyl groups into piperidine scaffolds traces back to efforts optimizing opioid receptor ligands in the late 20th century, where cyclopropylmethyl substitution on nitrogen conferred potent antagonist activity. While [1-(cyclopropylmethyl)piperidin-3-yl]methanamine itself is not a marketed drug, its structural lineage appears in several pharmacological contexts:

  • GPCR-Targeted Agents: Cyclopropylmethyl-piperidines emerged as key intermediates for G protein-coupled receptor (GPCR) modulators. The cyclopropylmethyl group’s size and stereoelectronics proved optimal for engaging allosteric sites in receptors like κ-opioid or σ receptors, improving selectivity over related targets. Patent literature from the early 2000s reveals derivatives of 3-aminomethyl piperidines bearing N-cyclopropylmethyl groups as core structures for CNS-active compounds, particularly those addressing pain or psychiatric disorders [3] [8].

  • Metabolic Optimization: Replacing N-methyl or N-allyl groups with cyclopropylmethyl became a strategy to block oxidative N-dealkylation—a common metabolic pathway. The cyclopropyl ring’s strain impedes cytochrome P450-mediated oxidation at the methylene bridge, enhancing pharmacokinetic stability. This property elevated cyclopropylmethyl-piperidines from mere curiosities to privileged motifs in candidate optimization [5] [6].

  • Fragment-Based Design: By the 2010s, commercial availability of [1-(cyclopropylmethyl)piperidin-3-yl]methanamine (e.g., Enamine catalog #EN300-310447, 95% purity) cemented its role as a building block for fragment libraries. Its "rule-of-three" compliance (MW < 300, HBD ≤ 3, HBA ≤ 3, LogP ≤ 3) made it attractive for screening campaigns targeting protein-protein interactions and allosteric sites [2] [6].

Notably, the compound’s versatility extends beyond CNS targets. Recent patent applications disclose structurally analogous cyclopropylmethyl-piperidinyl amines as:

  • Antiviral agents (e.g., inhibitors of viral polymerases or proteases)
  • Antibacterial adjuvants disrupting efflux pumps
  • Kinase inhibitors exploiting the amine’s capacity for salt-bridge formation with ATP-binding site residues [3] [8].

This historical trajectory underscores a transition from serendipitous discovery to rational deployment of the N-cyclopropylmethyl-3-aminomethylpiperidine motif as a multipurpose pharmacophore.

Role in Scaffold Hopping Strategies for Bioactive Molecule Design

Scaffold hopping—the replacement of core structures while retaining biological activity—relies on "bioisosteric equivalence" in spatial and electronic features. [1-(Cyclopropylmethyl)piperidin-3-yl]methanamine serves as a versatile scaffold hop due to its balanced physiochemical properties and vectorial display of functional groups. Key applications include:

  • Piperidine-Pyrrolidine Isosterism: Replacing pyrrolidine cores with this piperidine derivative maintains ring saturation and nitrogen basicity while subtly expanding the distance between substituents. For instance, vasicine-derived pyrrolidines (e.g., anti-Alzheimer’s multi-target ligands) have been scaffold-hopped to piperidinylmethanamines like [1-(cyclopropylmethyl)piperidin-3-yl]methanamine to enhance conformational flexibility and improve blood-brain barrier penetration, leveraging the piperidine’s higher sp³ character (Fsp³ = 0.80) [5] [10].

  • N-Alkyl Chain Bioisosteres: The N-cyclopropylmethyl group serves as a constrained analogue of larger lipophilic groups. When compared to compounds bearing N-cyclopentylmethyl (CID 61343377) or N-(1-methyl-1H-pyrazol-4-yl)methyl (CAS 1006483-95-9) substituents, this derivative offers reduced molecular weight and lower LogP while preserving target engagement. This enables optimization of drug-likeness during lead hopping [4] [7] [9].

Table 2: Scaffold Hopping Applications of [1-(Cyclopropylmethyl)piperidin-3-yl]methanamine Core

Scaffold Hopping DirectionExample CompoundStructural AlterationDesign Rationale
Piperidine → PyrrolidineVasicine-derived 3-OH pyrrolidines (VA10)5-membered vs. 6-membered saturated ringIncreased conformational flexibility; Enhanced BBB permeability
N-Substituent Variation[1-(Cyclopentylmethyl)piperidin-3-yl]methanamineCyclopropylmethyl → cyclopentylmethylReduced metabolic stability; Higher lipophilicity
N-Substituent Variation[1-((1-Methyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl]methanamineCyclopropylmethyl → heteroaryl-methylAdded H-bond acceptor capacity; Moderate LogP increase
Ring Functionalization1-(Cyclopropylmethyl)-3-(aminomethyl)piperidine-4-olAdded C4 hydroxy groupAdded H-bond donor; Altered 3D conformation

Scaffold hops incorporating this core frequently target:

  • Multi-target Directed Ligands (MTDLs): The scaffold’s dual basic centers (tertiary amine + primary amine) enable simultaneous engagement with catalytic and peripheral sites in enzymes like acetylcholinesterase (AChE), where derivatives show promise for Alzheimer’s disease by inhibiting Aβ aggregation alongside cholinesterase inhibition [10].
  • CNS Drug Design: Moderate lipophilicity (LogP ~1.0) and PSA (~16.5 Ų) position this scaffold favorably for blood-brain barrier penetration. This profile enables hopping from polar heterocycles (e.g., pyrimidines in WO2014170197A1) to enhance brain exposure [3].
  • Conformational Restriction: Hopping from flexible alkylamines to this scaffold introduces steric guidance without excessive rigidity. For example, linear chain motifs in sigma receptor ligands were replaced by N-cyclopropylmethyl-3-aminomethylpiperidine to lock bioactive conformations, improving potency and subtype selectivity [6] [8].

The synthesis of hybrid molecules—where this scaffold links pharmacophores via its primary amine—further demonstrates its hopping utility. Coupling through amide bonds or alkyl spacers yields bivalent ligands targeting receptor dimers or enzyme complexes, underscoring the molecule’s adaptability in modern polypharmacology [9] [10].

Properties

CAS Number

875270-02-3

Product Name

[1-(Cyclopropylmethyl)piperidin-3-yl]methanamine

IUPAC Name

[1-(cyclopropylmethyl)piperidin-3-yl]methanamine

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

InChI

InChI=1S/C10H20N2/c11-6-10-2-1-5-12(8-10)7-9-3-4-9/h9-10H,1-8,11H2

InChI Key

KVIREKJXRDXREV-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2CC2)CN

Canonical SMILES

C1CC(CN(C1)CC2CC2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.